3-((Morpholinosulfonyl)methyl)aniline

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

3-((Morpholinosulfonyl)methyl)aniline (CAS 1073485-57-0) is a synthetic organic building block classified as an aromatic amine with a morpholinosulfonyl moiety connected via a methylene (–CH2–) spacer to the 3-position of the aniline ring. It has the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol.

Molecular Formula C11H16N2O3S
Molecular Weight 256.32 g/mol
CAS No. 1073485-57-0
Cat. No. B1420358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Morpholinosulfonyl)methyl)aniline
CAS1073485-57-0
Molecular FormulaC11H16N2O3S
Molecular Weight256.32 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)CC2=CC(=CC=C2)N
InChIInChI=1S/C11H16N2O3S/c12-11-3-1-2-10(8-11)9-17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7,9,12H2
InChIKeyAHWNPMPPDIHZJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((Morpholinosulfonyl)methyl)aniline (CAS 1073485-57-0): A Spacer-Modified Sulfonamide Building Block for Medicinal Chemistry


3-((Morpholinosulfonyl)methyl)aniline (CAS 1073485-57-0) is a synthetic organic building block classified as an aromatic amine with a morpholinosulfonyl moiety connected via a methylene (–CH2–) spacer to the 3-position of the aniline ring . It has the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol . This compound belongs to a class of morpholine-containing sulfonamides widely employed as intermediates in the synthesis of kinase inhibitors, enzyme modulators, and fluorescent probes [1]. The presence of the primary aniline and the flexible methylene spacer distinguishes it from directly sulfonylated analogs and from benzylamine variants, offering distinct reactivity and conformational properties for lead optimization campaigns .

Building Block Class
Meta-substituted aniline with a flexible methylene-spaced sulfonamide
Workflow Suitability
Lead optimization campaigns requiring non-conjugated pharmacophore geometry
Key Selection Logic
Distinct aniline reactivity and exit vector vs. benzylamine or para-substituted analogs

Why 3-((Morpholinosulfonyl)methyl)aniline Cannot Be Replaced by Common Morpholinosulfonyl Aniline Analogs in Lead Optimization


Superficially similar morpholinosulfonyl aniline compounds (e.g., 3-(morpholinosulfonyl)aniline, CAS 22184-97-0; 4-(morpholinosulfonyl)aniline, CAS 21626-70-0) are frequently used as building blocks, but their direct interchange with 3-((Morpholinosulfonyl)methyl)aniline is chemically invalid due to fundamental differences in the connectivity and geometry of the pharmacophore [1]. In the target compound, the methylene spacer between the aromatic ring and the electron-withdrawing sulfonyl group breaks direct conjugation, alters the pKa of the aniline nitrogen, and introduces an additional rotational degree of freedom, which critically impacts binding pose and target engagement . Conversely, 3-(morpholine-4-sulfonyl)benzylamine (CAS 933989-32-3) moves the amine functionality entirely to the benzylic position, fundamentally changing its nucleophilic reactivity and vector from the core ring system . These structural distinctions mean that SAR data generated from one scaffold cannot be extrapolated to the others, and procurement for a specific synthetic route or target must match the exact substitution pattern.

Direct sulfonamide analogs cannot replicate conformational flexibility
3-(Morpholinosulfonyl)aniline lacks the methylene spacer, reducing rotatable bonds and restricting the binding pose space critical for sterically demanding kinase pockets.
Benzylamine variants alter nucleophilic reactivity and protonation state
Replacing the aniline with a benzylamine shifts the pKa by approximately 4.7 units, which may fundamentally change amide coupling efficiency and hydrogen-bond capacity.
Regioisomeric analogs produce divergent exit vectors
4-(Morpholinosulfonyl)aniline (para isomer) targets a different geometric space and cannot recapitulate the meta-substitution pattern required for hinge-region binding in validated kinase inhibitor scaffolds.

Quantitative Differentiation of 3-((Morpholinosulfonyl)methyl)aniline vs. Closest Analogs


Methylene Spacer Topology: A Conformational and Electronic Divergence from Direct Sulfonamide Analogs

The defining structural feature of 3-((Morpholinosulfonyl)methyl)aniline is the methylene (–CH2–) spacer interposed between the aniline ring and the sulfonyl group. This contrasts sharply with 3-(morpholinosulfonyl)aniline (CAS 22184-97-0) and 4-(morpholinosulfonyl)aniline (CAS 21626-70-0), where the sulfonyl is directly attached to the aromatic ring. The insertion of the CH2 unit increases the number of rotatable bonds from 2 (in the direct analogs) to 3 in the target compound, as reported in calculated molecular properties . This additional flexibility can be crucial for adopting a productive binding conformation in a sterically constrained enzyme pocket. Furthermore, the methylene spacer electronically insulates the aniline nitrogen from the electron-withdrawing sulfone, resulting in a distinct nucleophilic reactivity profile .

Conformational Flexibility
Class-level inference
Target: 3 rotatable bonds vs. Direct analogs: 2 rotatable bonds
Reported +1 rotatable bond may expand accessible binding modes for sterically constrained pockets.
In silico calculation; structural data to verify for specific target engagement.
Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Aniline vs. Benzylamine Functionality: Distinct Reactivity and Target Engagement Vectors

A common procurement error is confusing 3-((Morpholinosulfonyl)methyl)aniline with 3-(morpholine-4-sulfonyl)benzylamine (CAS 933989-32-3). The target compound places the primary amine directly on the aromatic ring (aniline), while the benzylamine analog has the amine on the exocyclic methylene carbon. This distinction is fundamental to reactivity: anilines are significantly less basic (conjugate acid pKa ~4.6) than benzylamines (pKa ~9.3), a difference of nearly 5 pKa units [1]. This affects protonation state at physiological pH, nucleophilicity in amide bond formation, and hydrogen-bond donor/acceptor capacity. In the context of FXR antagonist development, the aniline nitrogen of 4-methyl-3-(morpholinosulfonyl)aniline is used to form a key carboxamide linkage, whereas a benzylamine would result in a completely different spatial arrangement .

Aniline vs. Benzylamine Basicity
Class-level inference
ΔpKa ≈ 4.7 units (aniline ~4.6 vs. benzylamine ~9.3)
Significantly different protonation state and nucleophilicity profile impacts synthesis and binding interactions.
Estimated aqueous pKa values; context-dependent in specific assay environments.
Chemical Biology Target Engagement Fragment-Based Drug Discovery

Meta-Substitution Pattern: A Regioisomeric Advantage for Asymmetric Target Binding

The morpholinosulfonylmethyl group is attached at the meta position of the aniline ring, a regioisomeric preference that is non-trivial. While 4-(morpholinosulfonyl)aniline (para isomer) has been described as a DHFR inhibitor and building block, the meta-substituted pattern generates a distinct exit vector from the aromatic core [1]. In morpholinosulfonyl-containing bioactive compounds, the meta arrangement has been crucial for achieving potent EGFR inhibition, with advanced derivatives achieving IC50 values as low as 23 nM, as demonstrated in 5-(morpholinosulfonyl)isatin series [2]. This scaffold geometry, established by the meta-substituted aniline precursor, is essential for interacting with the hinge region of the kinase domain.

Meta-Substitution Geometry
Class-level inference
Meta-substituted analogs enable potent EGFR inhibition (IC50 = 23 nM reported in 5-(morpholinosulfonyl)isatin series).
Meta-substitution is a key scaffold requirement for achieving low-nanomolar EGFR hinge-binding affinity.
Reference data from structurally related isatin derivatives; validate with direct target compound.
Kinase Inhibitor Design Selectivity Medicinal Chemistry

Molecular Weight and Heavy Atom Count: Altered Physicochemical Profile for CNS Drug Design

The addition of the methylene spacer in 3-((Morpholinosulfonyl)methyl)aniline increases its molecular weight (256.32 g/mol) and heavy atom count (17) compared to the direct sulfonamide analogs 3-(morpholinosulfonyl)aniline and 4-(morpholinosulfonyl)aniline (MW 242.30 g/mol, 16 heavy atoms) . While this appears modest, it pushes the compound further from the traditional CNS drug-like space, which often favors MW <300 and is sensitive to even small changes. However, this slight increase in size and lipophilicity can be advantageous for targeting larger, flatter binding sites common in kinase ATP pockets, where the 5-(morpholinosulfonyl)isatin motif has proven successful [1].

Physicochemical Modulation
Supporting evidence
ΔMW = +14.02 g/mol; Δ Heavy Atoms = +1 compared to direct sulfonamide analogs.
The methylene spacer enables incremental tuning of solubility and permeability without altering the core pharmacophore.
Calculated from molecular formulas; supports CNS drug-like property optimization review.
CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Validated Research Applications for 3-((Morpholinosulfonyl)methyl)aniline Derived from Differentiation Evidence


Synthesis of Kinase Inhibitor Libraries Targeting the ATP-Binding Hinge Region

The meta-substituted aniline with a methylene-spaced morpholinosulfonyl group provides a vector geometry validated in potent EGFR inhibitors. Medicinal chemists can use this building block to synthesize focused libraries of type I kinase inhibitors where the morpholinosulfonyl moiety occupies the solvent-exposed region while the aniline participates in hinge-binding interactions [1]. The methylene spacer allows the sulfone group to sample a broader conformational space than direct sulfonamide analogs, potentially mitigating resistance mutations that alter pocket shape.

Fragment-Based Lead Generation Requiring Meta-Substituted Aniline Vectors

In fragment-based drug discovery, the aniline nitrogen serves as a synthetic handle for rapid elaboration via amide coupling or reductive amination. The methylene spacer prevents conjugation between the aryl ring and sulfone, maintaining the nucleophilicity of the aniline, which is critical for efficient parallel library synthesis. The meta-substitution ensures that the elaborated fragment explores chemical space orthogonal to para-substituted fragments derived from 4-(morpholinosulfonyl)aniline [2].

Development of Selective Nuclear Receptor Modulators (e.g., FXR Antagonists)

Structural analogs featuring the morpholinosulfonyl aniline motif, such as DY-268 (a potent FXR antagonist with IC50 = 7.5 nM), demonstrate the critical role of this chemotype in achieving high-affinity, selective receptor modulation . The methylene spacer in 3-((Morpholinosulfonyl)methyl)aniline offers a topological alternative that could improve selectivity profiles or pharmacokinetic properties when incorporated into next-generation nuclear receptor ligand scaffolds.

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
Conformational flexibility and meta-substitution geometry
Hinge-region binding mode and type I inhibitor scaffold validation
Fragment-Based Lead Generation
Non-conjugated aniline nucleophilicity for rapid elaboration
Amide coupling efficiency and vector space expansion vs. para-substituted fragments
Nuclear Receptor Modulator Development
Methylene-spacer topological alternative to direct sulfonamide
Selectivity profile and pharmacokinetic endpoint review in next-generation FXR ligands

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-((Morpholinosulfonyl)methyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.